4-Mercaptobenzaldehyd

Übersicht

Beschreibung

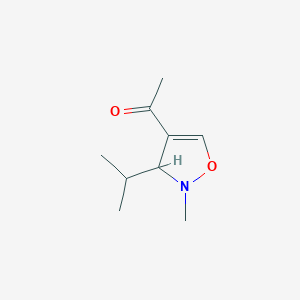

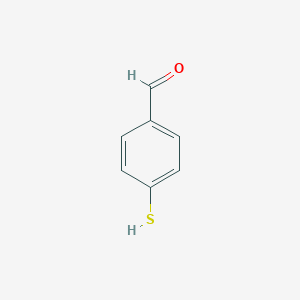

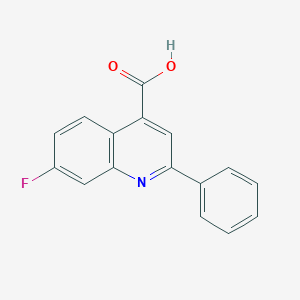

4-Mercaptobenzaldehyde is an organic compound with the molecular formula C7H6OS. It is characterized by the presence of a thiol group (-SH) and an aldehyde group (-CHO) attached to a benzene ring. This compound is a yellow solid with a pungent odor and is soluble in organic solvents such as anhydrous alcohol and ether, but only slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

4-Mercaptobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of biologically active compounds.

Biology: It serves as a probe for metal ions due to its ability to form complexes with metal ions.

Medicine: It is used in the development of pharmaceuticals, particularly those targeting metal ion-related pathways.

Wirkmechanismus

Target of Action

4-Mercaptobenzaldehyde, also known as 4-sulfanylbenzaldehyde , is a versatile compound used in organic synthesis reactions as an intermediate . It contains a mercapto group (-SH) and an aldehyde group (-CHO), which can act as a metal ion probe and ligand, participating in the recognition and capture of metal ions .

Mode of Action

The compound interacts with its targets primarily through its mercapto and aldehyde groups. The mercapto group can form covalent bonds with metal ions, enabling the compound to act as a ligand and participate in metal ion recognition and capture . The aldehyde group can undergo a variety of organic reactions, making it a valuable intermediate in organic synthesis .

Biochemical Pathways

Given its role as an intermediate in organic synthesis and its ability to interact with metal ions, it’s plausible that it could influence a variety of biochemical processes depending on the specific context of its use .

Result of Action

The molecular and cellular effects of 4-Mercaptobenzaldehyde’s action would depend on the specific context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products . When acting as a metal ion probe and ligand, it could potentially influence the activity of metal-dependent enzymes or other metal-binding proteins .

Action Environment

The action, efficacy, and stability of 4-Mercaptobenzaldehyde can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species. It’s also worth noting that 4-Mercaptobenzaldehyde is sensitive to air and moisture , which could impact its stability and effectiveness in certain environments.

Biochemische Analyse

Biochemical Properties

4-Mercaptobenzaldehyde is known to play a role in biochemical reactions. It is used as a bifunctional linker in protein modification, achieving highly selective and robust amine labeling under biocompatible conditions . It is also used in the preparation of chemopreventative agents and can be used in the capture of molecules for detection of nerve agents using surface-enhanced Raman spectroscopy .

Cellular Effects

It has been suggested that benzaldehydes, a group to which 4-Mercaptobenzaldehyde belongs, can disrupt cellular antioxidation . This disruption could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can interact with primary amines, facilitating robust amine labeling under biocompatible conditions . This suggests that 4-Mercaptobenzaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound demonstrates wide functional group tolerance and does not impair the function of modified proteins such as insulin . This suggests that 4-Mercaptobenzaldehyde may have stable, long-term effects on cellular function in in vitro or in vivo studies.

Vorbereitungsmethoden

4-Mercaptobenzaldehyde can be synthesized through various methods. One common synthetic route involves the thiolation of benzaldehyde. In this process, benzaldehyde reacts with hydrogen sulfide under appropriate conditions to introduce the thiol group . Industrial production methods often involve similar thiolation reactions, optimized for large-scale production.

Analyse Chemischer Reaktionen

4-Mercaptobenzaldehyde undergoes several types of chemical reactions due to the presence of both the thiol and aldehyde functional groups:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Cycloaddition: The thiol group can participate in cycloaddition reactions to form heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include disulfides, alcohols, and various substituted benzaldehyde derivatives.

Vergleich Mit ähnlichen Verbindungen

4-Mercaptobenzaldehyde is structurally related to other benzaldehyde derivatives and thiophenols. Similar compounds include:

4-Mercaptobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.

4-(Methylthio)benzaldehyde: Similar but with a methylthio group instead of a thiol group.

2-Mercaptobenzaldehyde: Similar but with the thiol group in the ortho position relative to the aldehyde group

The uniqueness of 4-Mercaptobenzaldehyde lies in its combination of the thiol and aldehyde groups, which allows it to participate in a wide range of chemical reactions and applications.

Eigenschaften

IUPAC Name |

4-sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLPPGBADQVXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448284 | |

| Record name | 4-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91358-96-2 | |

| Record name | 4-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Mercaptobenzaldehyde enable the detection of hydrazine and its derivatives using SERS?

A1: 4-Mercaptobenzaldehyde serves as a reactive chemical reporter in Surface-Enhanced Raman Scattering (SERS) based detection of hydrazine and its derivatives. [, ] The thiol group (-SH) of 4-Mercaptobenzaldehyde readily binds to gold surfaces commonly used in SERS substrates. When hydrazine or its derivatives are present, they undergo a chemical reaction with the aldehyde group (-CHO) of the immobilized 4-Mercaptobenzaldehyde. This reaction forms a new compound, benzaldehyde hydrazone, which possesses a distinct and detectable Raman signal. This signal change allows for the sensitive and specific identification and quantification of hydrazine even at extremely low concentrations. [, ]

Q2: What are the advantages of incorporating 4-Mercaptobenzaldehyde into Slippery Liquid-Infused Porous Surfaces (SLIPS) for food spoilage monitoring?

A2: Integrating 4-Mercaptobenzaldehyde functionalized Gold Nanostars encapsulated within Zeolitic Imidazolate Framework-8 (AuNS@ZIF-8) with SLIPS platforms offers a synergistic approach for real-time monitoring of food freshness. [] The ZIF-8 provides a porous structure that effectively traps gaseous molecules released during food spoilage, like biogenic amines. Simultaneously, the SLIPS substrate enhances the interaction of these trapped molecules with the 4-Mercaptobenzaldehyde functionalized AuNS@ZIF-8, acting as a sensitive probe. This combination allows for real-time tracking of pH changes and spoilage markers, making it a promising tool for ensuring food quality and safety. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)